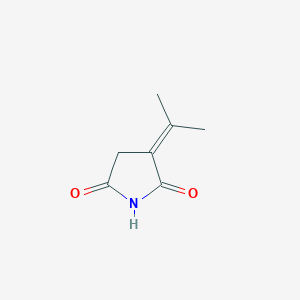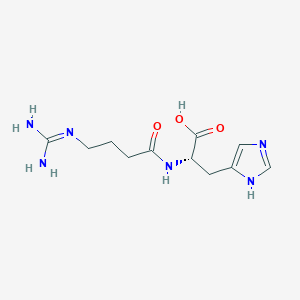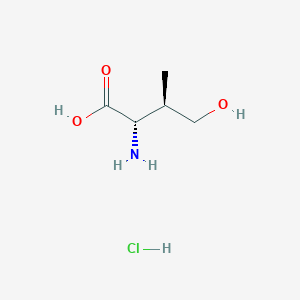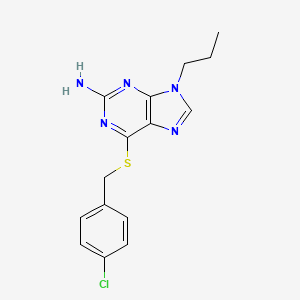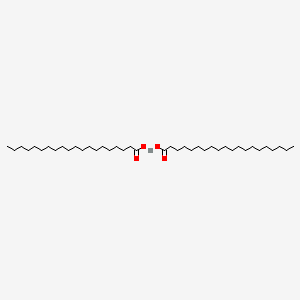
Zinc diicosanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc diicosanoate is a chemical compound with the molecular formula
C40H78O4Zn
. It is a zinc salt of icosanoic acid, also known as eicosanoic acid, which is a saturated fatty acid. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties.准备方法
Synthetic Routes and Reaction Conditions: Zinc diicosanoate can be synthesized through a reaction between zinc oxide and icosanoic acid. The typical reaction involves heating zinc oxide with icosanoic acid in an inert atmosphere to prevent oxidation. The reaction can be represented as follows:
ZnO+2C20H41COOH→Zn(C20H41COO)2+H2O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-purity zinc oxide and icosanoic acid. The reaction is carried out in large reactors under controlled temperatures to ensure complete conversion and high yield. The product is then purified through recrystallization or other suitable methods to obtain the desired purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Reduction: Reduction reactions are less common but can occur under specific conditions, potentially reducing the zinc ion to metallic zinc.
Substitution: The carboxylate groups in this compound can participate in substitution reactions, where the zinc ion can be replaced by other metal ions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Various metal salts like calcium chloride, magnesium sulfate.
Major Products Formed:
Oxidation: Peroxides, aldehydes, and carboxylic acids.
Reduction: Metallic zinc and reduced fatty acid derivatives.
Substitution: Metal diicosanoates of other metals.
科学研究应用
Zinc diicosanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its role in zinc metabolism and its effects on cellular processes.
Medicine: Explored for its potential in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of lubricants, coatings, and as a stabilizer in plastics.
作用机制
The mechanism by which zinc diicosanoate exerts its effects is primarily through the release of zinc ions. Zinc ions play a crucial role in various biochemical pathways, including enzyme activation, protein synthesis, and cellular signaling. The fatty acid component of this compound can also interact with cell membranes, influencing membrane fluidity and permeability.
相似化合物的比较
Zinc stearate: Another zinc salt of a fatty acid, commonly used as a lubricant and release agent.
Zinc palmitate: Similar in structure but with a shorter fatty acid chain.
Zinc oleate: Contains an unsaturated fatty acid, leading to different chemical properties.
Uniqueness: Zinc diicosanoate is unique due to its long-chain fatty acid, which imparts distinct physical and chemical properties compared to shorter-chain zinc carboxylates. This makes it particularly useful in applications requiring high thermal stability and hydrophobicity.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers and industry professionals can better utilize this compound in various fields.
属性
CAS 编号 |
7278-04-8 |
|---|---|
分子式 |
C40H78O4Zn |
分子量 |
688.4 g/mol |
IUPAC 名称 |
zinc;icosanoate |
InChI |
InChI=1S/2C20H40O2.Zn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h2*2-19H2,1H3,(H,21,22);/q;;+2/p-2 |
InChI 键 |
CCTYJGNBCQQCKM-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)[O-].CCCCCCCCCCCCCCCCCCCC(=O)[O-].[Zn+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-Methylphenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12926556.png)
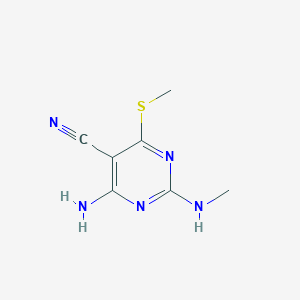

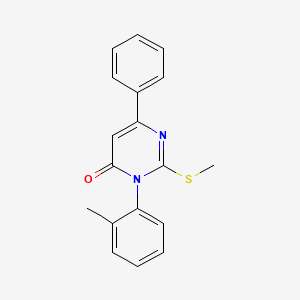
![3-Isoxazolecarboxamide, 5-[[(3-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12926585.png)
